N-氨基甲酰卡马西平

描述

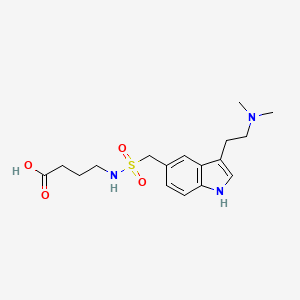

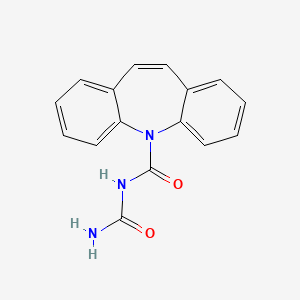

“N-Carbamoyl Carbamazepine” is a derivative of Carbamazepine . Carbamazepine is a dibenzoazepine that carries a carbamoyl substituent at the azepine nitrogen and is used as an anticonvulsant . It is also known as Tegretol and is used to control seizures and to treat pain resulting from trigeminal neuralgia .

Synthesis Analysis

A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy . Accurate kinetic modeling and the use of validated process analytical technology (PAT) models for quantitative measurement were found to play an important role in developing continuous synthesis of drug substances .

Molecular Structure Analysis

Carbamazepine has been subjected to a systematic vibrational spectroscopic assignment and analysis using FT-IR, FT-Raman, and UV spectral data . The vibrational analysis was aided by electronic structure calculations - ab initio (RHF) and hybrid density functional methods (B3LYP) performed with a standard basis set 6-31G (d,p) .

Chemical Reactions Analysis

Carbamazepine is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Physical And Chemical Properties Analysis

“N-Carbamoyl Carbamazepine” has a molecular weight of 279.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Topological Polar Surface Area is 75.4 Ų .

科学研究应用

抗惊厥和双相情感障碍治疗:卡马西平与 N-氨基甲酰卡马西平密切相关,以其治疗癫痫和双相情感障碍的有效性而闻名。它抑制环磷酸腺苷的产生,影响腺苷酸环化酶的活性以及环磷酸腺苷反应元件结合蛋白的磷酸化,这可能解释了它的治疗效果 (Chen 等人,1996)。

药物相互作用和药代动力学:卡马西平的代谢会受到其他药物的影响,导致疗效降低或毒性增加。这在多药治疗的情况下尤为重要,在这种情况下,患者会服用多种药物 (Spina 等人,1996)。

疼痛管理:它用于治疗慢性神经性疼痛,特别是当疼痛为刺痛或灼痛时。卡马西平在这种情况下的有效性和不良反应已在多项研究中得到证实 (Wiffen 等人,2005)。

抗利尿特性:卡马西平对精氨酸加压素 (AVP) 分泌及其抗利尿特性的影响已被注意到,尽管其确切的功能意义需要进一步探索 (Gold 等人,1983)。

不良药物反应中的遗传关联:对服用卡马西平的患者的不良药物反应,特别是皮肤反应的遗传易感性的研究突出了个人基因构成在药物耐受性和安全性中的重要性 (Kashiwagi 等人,2008)。

腺苷受体相互作用:已经观察到卡马西平与脑腺苷受体的有效相互作用,表明了它可能在疼痛、癫痫和情感障碍中发挥作用的潜在机制 (Marangos 等人,1983)。

环境影响和检测:卡马西平的存在及其在环境中的行为,特别是在废水中,已经得到了研究。已经探索了它的检测方法和对环境健康的影响 (Oberleitner 等人,2017)。

胆碱能系统效应:卡马西平对脑中胆碱能系统的影响,特别是在纹状体等区域,表明它可能对神经递质系统产生超出其抗惊厥和情绪稳定作用的影响 (Consolo 等人,1976)。

植物修复潜力:植物和相关细菌对卡马西平的吸收,特别是在废水处理的背景下,指出了其在植物修复策略中的潜在作用 (Sauvêtre 和 Schröder,2015)。

妊娠和发育影响:卡马西平的致畸作用,特别是对胚胎眼睛发育的影响,是其在怀孕期间使用的关键考虑因素 (Afshar 等人,2010)。

作用机制

Target of Action

N-Carbamoyl Carbamazepine, like its parent compound Carbamazepine, primarily targets voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential . Carbamazepine also has effects on serotonin systems , but the relevance to its antiseizure effects is uncertain .

Mode of Action

N-Carbamoyl Carbamazepine, similar to Carbamazepine, binds preferentially to voltage-gated sodium channels, preventing them from opening . This stops the neuronal sodium current from gaining sufficient amplitude to depolarize the nerve and inhibits the repetitive neuronal firing that occurs during a seizure .

Biochemical Pathways

The major route of metabolism for Carbamazepine is conversion to CBZ 10,11-epoxide (CBZ-E) . This reaction is primarily catalyzed by CYP3A4 although CYP2C8 also plays a role, and involvement of CYP3A5 has also been suggested . The conversion of the Carbamazepine metabolite 3-hydroxycarbamazepine (3-OHCBZ) to the catechol 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) followed by subsequent oxidation to a reactive o-quinone species has been proposed as a possible bioactivation pathway in the pathogenesis of Carbamazepine-induced hypersensitivity .

Pharmacokinetics

Carbamazepine is fairly completely absorbed after oral doses, with an elimination half-life of about 35 hours (range 18 to 65 hours) . It is metabolized in the liver, primarily by CYP3A4, to active metabolites . Only a small fraction (about 5%) is excreted unchanged .

Result of Action

The result of Carbamazepine’s action is the control of seizures and the treatment of pain resulting from trigeminal neuralgia . It is also given to control the symptoms of bipolar disorder . Carbamazepine’s mechanism of action results in increased clearance of anticonvulsant drugs including itself, as well as phenytoin, valproate, lamotrigine, diazepam; this can result in breakthrough seizures .

Action Environment

Carbamazepine is often detected as an aquatic contaminant and can disrupt various behaviors of fishes . It is among the ten most frequent pharmaceuticals that occur in the aquatic systems, with known effects on inhabiting organisms, including bivalves . Bivalves are important species in coastal ecosystems, often exhibiting a dominant biomass within invertebrate communities .

安全和危害

属性

IUPAC Name |

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYQIRGCBFIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747287 | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219170-51-0 | |

| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)